4-Bromo-1-isopentylpyridin-2(1H)-one
Description
4-Bromo-1-isopentylpyridin-2(1H)-one is a brominated pyridinone derivative featuring an isopentyl (3-methylbutyl) substituent at the N1 position and a bromine atom at the C4 position. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.11 g/mol (CAS: 1620698-93-2) . This compound is frequently utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, owing to the reactivity of the bromine atom .
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-bromo-1-(3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H14BrNO/c1-8(2)3-5-12-6-4-9(11)7-10(12)13/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
DFEPEYKJYRODLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC(=CC1=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional properties of 4-Bromo-1-isopentylpyridin-2(1H)-one can be contextualized by comparing it to analogs with variations in substituent type, position, and chain length. Below is a detailed analysis supported by experimental and synthetic data.
Structural and Physicochemical Properties
Table 1: Key Properties of this compound and Analogs
Key Observations:
- Substituent Effects: Alkyl Chains: The isopentyl group (C5) in the target compound provides greater lipophilicity compared to isobutyl (C4) or isopropyl (C3) analogs, which may enhance bioavailability in drug design . Cyclic vs. Linear Substituents: The tetrahydro-2H-pyran-4-yl group introduces oxygen atoms, increasing polarity and hydrogen-bonding capacity, which could improve aqueous solubility relative to alkyl chains .
- Bromine Position: Moving bromine from C4 (target compound) to C5 () alters the electronic landscape of the pyridinone ring, affecting regioselectivity in substitution reactions.
Cross-Coupling Reactions
- The target compound undergoes Suzuki-Miyaura coupling with bis(pinacolato)diborane under Pd catalysis to form boronic ester derivatives, critical for constructing biaryl systems .
- Comparison with Analogs :
Stability and Functionalization
- Hydrolytic Stability: The isopentyl chain’s hydrophobicity may protect the pyridinone core from hydrolysis compared to polar substituents like THP .
- Steric Effects : Isobutyl and isopropyl analogs exhibit reduced steric bulk, facilitating nucleophilic attacks at the C4 position .
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